molecular formula C12H22N4O B7589350 1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol

1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol

Cat. No. B7589350
M. Wt: 238.33 g/mol
InChI Key: SZDGHBUZFPODKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol, also known as MTA, is a chemical compound that has been studied extensively for its potential use in scientific research. MTA has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of 1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol is complex and not fully understood. It is thought to act primarily as a modulator of neurotransmitter release, particularly of dopamine and norepinephrine. 1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol has also been shown to inhibit voltage-gated calcium channels and activate G protein-coupled receptors, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been found to increase dopamine and norepinephrine release in the brain, which may contribute to its potential therapeutic effects. 1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol has also been shown to inhibit voltage-gated calcium channels, which may contribute to its ability to reduce anxiety and depression. Additionally, 1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol has been shown to activate G protein-coupled receptors, which may contribute to its potential use in addiction treatment.

Advantages and Limitations for Lab Experiments

1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been well-studied for its potential therapeutic applications. However, there are also some limitations to its use. 1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol is not as well-studied as other compounds, such as SSRIs or benzodiazepines, and its mechanism of action is not fully understood. Additionally, 1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol may have potential side effects that have not yet been fully explored.

Future Directions

There are several future directions for research on 1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol. One area of research could focus on further elucidating its mechanism of action, particularly with regards to its effects on neurotransmitter release and G protein-coupled receptors. Another area of research could focus on exploring its potential therapeutic applications, particularly for the treatment of addiction and anxiety. Additionally, further research could explore potential side effects and limitations of its use.

Synthesis Methods

The synthesis of 1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxaldehyde with N-methylcycloheptanamine. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as ethanol or methanol. The resulting product is 1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol, which can be purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol has been studied extensively for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of G protein-coupled receptors. 1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol has also been shown to have potential therapeutic applications, including the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

1-[[(1-methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-16-9-11(14-15-16)8-13-10-12(17)6-4-2-3-5-7-12/h9,13,17H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDGHBUZFPODKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CNCC2(CCCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol

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